Gosogliptin

Overview

Description

Gosogliptin, also known by its trade name Saterex, is a drug used for the treatment of type II diabetes. It belongs to the class of dipeptidyl peptidase-4 inhibitors, commonly referred to as gliptins. This compound was discovered and developed by Pfizer and has been approved for use in Russia .

Mechanism of Action

Target of Action

Gosogliptin primarily targets Dipeptidyl Peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism by inactivating incretin hormones, which are responsible for increasing insulin synthesis and release .

Mode of Action

This compound, as a DPP-4 inhibitor, prevents the inactivation of incretin hormones by DPP-4 . This results in increased insulin levels, decreased glucagon levels, and consequently, a reduction in blood glucose levels . It’s also suggested that this compound may inhibit Monoglyceride Lipase (MGL) , an enzyme involved in lipolysis and the release of free fatty acids .

Biochemical Pathways

By inhibiting DPP-4, this compound prolongs the action of incretin hormones, enhancing the insulinotropic effect, which leads to improved control of blood glucose levels . The potential inhibition of MGL by this compound could lead to a decrease in free fatty acid levels, which may improve insulin sensitivity and suppress inflammation .

Pharmacokinetics

It’s known that the pharmacokinetics of this compound have been studied in subjects with renal insufficiency .

Result of Action

The primary molecular effect of this compound is the inhibition of DPP-4, leading to increased levels of active incretin hormones . This results in enhanced insulin secretion and reduced glucagon release, thereby lowering blood glucose levels . On a cellular level, this compound may also inhibit MGL, potentially reducing free fatty acid levels and suppressing inflammation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors such as the patient’s renal function

Biochemical Analysis

Biochemical Properties

Gosogliptin interacts with the enzyme Dipeptidyl peptidase 4 (DPP-4) . The nature of this interaction is not fully available .

Cellular Effects

The cellular effects of this compound are not fully available. It is known that DPP-4 inhibitors like this compound can increase insulin secretion by improving beta-cell survival and suppressing glucagon secretion .

Molecular Mechanism

This compound acts as a DPP-4 inhibitor . By inhibiting DPP-4, it increases the levels of incretin hormones, which in turn stimulate insulin secretion in a glucose-dependent manner .

Metabolic Pathways

This compound is involved in the incretin metabolic pathway . It interacts with the enzyme DPP-4, which is involved in the degradation of incretin hormones .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gosogliptin involves several key stepsThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct stereochemistry of the final product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for cost-efficiency and high yield. The use of advanced purification techniques ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Gosogliptin undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles such as amines and alcohols.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

Gosogliptin has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound for studying dipeptidyl peptidase-4 inhibition.

Biology: Investigated for its effects on glucose metabolism and insulin secretion.

Medicine: Primarily used in the treatment of type II diabetes. Clinical trials have shown its efficacy in reducing blood glucose levels.

Industry: Used in the development of new antidiabetic drugs and as a reference compound in pharmacological studies

Comparison with Similar Compounds

- Sitagliptin

- Saxagliptin

- Linagliptin

- Alogliptin

Comparison: Gosogliptin is unique in its high selectivity and potency as a dipeptidyl peptidase-4 inhibitor. Compared to other gliptins, this compound has shown a favorable pharmacokinetic profile and a lower risk of adverse effects. Its unique chemical structure, particularly the presence of the difluoromethyl group, contributes to its distinct pharmacological properties .

Biological Activity

Gosogliptin, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily used in the management of type II diabetes mellitus. This compound has been studied extensively for its biological activity, pharmacokinetics, and therapeutic efficacy. Below is a detailed overview of its biological activity, supported by data tables and case studies.

This compound functions by inhibiting the DPP-4 enzyme, which plays a crucial role in glucose metabolism. By blocking DPP-4, this compound increases the levels of incretin hormones, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner. This mechanism helps lower blood glucose levels effectively without causing hypoglycemia.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. Key parameters include:

| Parameter | Value |

|---|---|

| Molecular Formula | C17H24F2N6O |

| Molar Mass | 366.417 g·mol−1 |

| Bioavailability | Approximately 80% |

| Half-life | 12 hours |

| Metabolism | Hepatic (via CYP3A4) |

| Excretion | Renal (urine) |

This compound's absorption is rapid, with peak plasma concentrations occurring within 1-2 hours after administration. The drug is primarily eliminated through renal pathways, making it suitable for patients with varying degrees of renal function .

Efficacy and Safety

Clinical trials have demonstrated the efficacy and safety of this compound in managing type II diabetes. A notable Phase 3 study conducted in Russia reported the following outcomes:

- Reduction in HbA1c : this compound significantly lowered HbA1c levels by an average of 0.8% compared to placebo.

- Weight Management : Patients experienced minimal weight gain or even weight loss, which is advantageous for diabetic patients.

- Adverse Effects : The drug was well tolerated, with the most common side effects being mild gastrointestinal disturbances .

Case Study 1: Efficacy in a Diabetic Patient

Patient Profile :

- Age : 58 years

- Sex : Male

- Comorbidities : Hypertension, dyslipidemia

Treatment Regimen :

- Initial treatment with metformin was insufficient; thus, this compound was added.

Outcomes :

- After 12 weeks of treatment, HbA1c decreased from 9.5% to 7.2%.

- No significant adverse effects were reported.

This case illustrates the effectiveness of this compound as an adjunct therapy in poorly controlled type II diabetes .

Case Study 2: Long-term Safety Profile

Patient Profile :

- Age : 65 years

- Sex : Female

- Comorbidities : Type II diabetes for 10 years, chronic kidney disease (stage II)

Treatment Regimen :

- This compound was introduced alongside metformin.

Outcomes :

Properties

IUPAC Name |

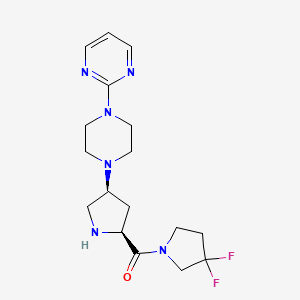

(3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEWGXUTRTXFRF-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1(F)F)C(=O)[C@@H]2C[C@@H](CN2)N3CCN(CC3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601007213 | |

| Record name | Gosogliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869490-23-3 | |

| Record name | Gosogliptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869490-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gosogliptin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869490233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gosogliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gosogliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOSOGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI718UO477 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.